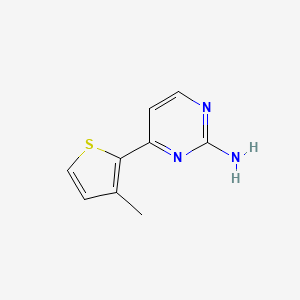

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine

Description

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a 3-methylthiophene moiety and at the 2-position with an amine group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its molecular weight, calculated from the [M+H]+ adduct, is approximately 192.06 g/mol, with a predicted collision cross-section (CCS) of 138.7 Ų for the [M+H]+ ion .

Properties

IUPAC Name |

4-(3-methylthiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQZSGNHBBJFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The detailed steps are as follows:

Starting Materials: 3-methylthiophene-2-carbaldehyde and guanidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.

Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

Key structural variations among similar compounds include substitutions on the pyrimidine ring, which influence solubility, hydrophobicity, and electronic properties. Below is a comparative analysis:

Notes:

Biological Activity

The compound 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves standard organic synthesis techniques, including nucleophilic substitution reactions. The characterization of synthesized compounds is generally performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies indicate that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against Mycobacterium tuberculosis and other ESKAPE pathogens, which are notorious for antibiotic resistance. The specific activity profile of similar compounds suggests a potential for this derivative in treating resistant bacterial strains .

Cytotoxicity and Anticancer Activity

The anticancer potential of pyrimidine derivatives has been well-documented. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies on pyrimidine-based drugs have demonstrated their ability to target specific kinases involved in cancer progression . The cytotoxic effects of this compound warrant further investigation to establish its safety profile and efficacy against cancer cells.

Data Table: Biological Activities of Related Pyrimidine Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | IC50/Activity Level |

|---|---|---|---|

| 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidine | Antimicrobial | Mycobacterium tuberculosis | Moderate |

| 4-(benzo[d]thiazole-2-yl)phenol | AChE Inhibition | Acetylcholinesterase | IC50 = 2.7 µM |

| N-Phenyl-4-(thiazol-5-yl)pyrimidin | Anticancer | Various cancer cell lines | Active |

Case Studies

- Antimycobacterial Screening : A study synthesized various pyrimidine derivatives and assessed their activity against Mycobacterium tuberculosis. The findings indicated that modifications in the side chains significantly influenced bioactivity, which could be relevant for developing new treatments for resistant strains .

- Enzyme Inhibition Studies : Research on compounds with similar structures highlighted their role in inhibiting AChE, with molecular docking studies providing insights into binding interactions. Such findings underscore the importance of structural modifications in enhancing enzyme inhibition .

- Cytotoxicity Assessment : In vitro studies on related pyrimidines demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that structural features play a critical role in determining biological activity .

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard.

- LC-MS : Confirms molecular ion peaks and detects impurities (e.g., uses HRMS for exact mass validation).

- Elemental Analysis : Validates C, H, N, S content (critical for publication-ready data).

Quality Control : emphasizes the use of certified reference materials (CRMs) for calibration, as seen in thiamine biosynthesis studies.

How can data discrepancies in reported biological activities of pyrimidin-2-amine derivatives be reconciled?

Advanced Research Question

Discrepancies often arise from assay conditions or structural variations.

Resolution Strategies :

- Standardized Assays : Use WHO-recommended protocols for IC₅₀ determination.

- Meta-Analysis : Compare data across studies (e.g., vs. 16) to identify trends in substituent effects.

- Structural Validation : Ensure synthesized compounds match reported structures via crystallography () or NMR.

What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM for absorption, distribution, and toxicity.

- Molecular Dynamics : GROMACS for simulating ligand-receptor interactions (e.g., ’s CDK2 inhibitors).

- Docking Studies : AutoDock Vina to predict binding modes with targets like kinases or COX-2 ().

Case Study : used molecular docking to optimize a pyrimidin-2-amine COX-2 inhibitor, achieving nanomolar affinity.

How can regioselectivity be controlled during the functionalization of the pyrimidine core?

Advanced Research Question

- Directing Groups : Use amino or nitro groups to steer electrophilic substitution.

- Metal Catalysis : Pd-catalyzed C-H activation for selective functionalization (e.g., ’s bromophenyl derivatives).

- Protecting Groups : Temporarily block reactive sites (e.g., BOC protection of the amine in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.